N-(4-{[4-(azepan-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide
Description
N~1~-(4-{[4-(1-AZEPANYL)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C19H29N3O3S and a molecular weight of 379.52 g/mol . This compound is characterized by the presence of an azepane ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C19H29N3O3S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-[4-(azepan-1-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H29N3O3S/c1-16(23)20-17-6-8-19(9-7-17)26(24,25)22-14-10-18(11-15-22)21-12-4-2-3-5-13-21/h6-9,18H,2-5,10-15H2,1H3,(H,20,23) |
InChI Key |
WMRUCRFBZWLYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N1-(4-{[4-(1-AZEPANYL)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through other cyclization reactions.
Attachment of the sulfonyl group: The sulfonyl group is introduced by reacting the piperidine derivative with sulfonyl chloride in the presence of a base.
Coupling with the phenyl ring: The sulfonylated piperidine is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of the acetamide group: Finally, the acetamide group is introduced by reacting the phenyl derivative with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N~1~-(4-{[4-(1-AZEPANYL)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N~1~-(4-{[4-(1-AZEPANYL)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(1-AZEPANYL)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells and microorganisms . Additionally, the compound may interact with other enzymes and receptors, leading to a range of biological effects.
Comparison with Similar Compounds
N~1~-(4-{[4-(1-AZEPANYL)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(4-{[4-(1-Piperidinyl)phenyl]sulfonyl}phenyl)acetamide: This compound lacks the azepane ring, which may result in different biological activities and chemical properties.
N-(4-{[4-(1-Azepanyl)phenyl]sulfonyl}phenyl)acetamide: This compound lacks the piperidine ring, which may affect its interaction with molecular targets.
N-(4-{[4-(1-Azepanyl)phenyl]sulfonyl}phenyl)acetamide: This compound has a different substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.
Biological Activity
N-(4-{[4-(azepan-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a sulfonamide group, an azepane moiety, and a piperidine ring, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 466.68 g/mol. Understanding its chemical properties is essential for evaluating its interactions with biological targets.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially acting as an inhibitor.
- Receptor Binding : The azepane and piperidine rings may enhance binding affinity to specific receptors, influencing signaling pathways related to pain, inflammation, or other physiological responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives with sulfonamide groups have shown effectiveness against various bacterial strains, including resistant strains, suggesting potential therapeutic applications in treating infections.
Anticonvulsant Activity
A study on related compounds demonstrated anticonvulsant properties in animal models. The evaluation involved administering different derivatives and assessing their efficacy using the maximal electroshock (MES) test. Some compounds exhibited protective effects against seizures, indicating that structural modifications could enhance anticonvulsant activity.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Antibacterial Activity : A series of N-acetamides were synthesized and tested for their antibacterial properties. The results indicated that compounds with similar structural features to this compound exhibited moderate to good antibacterial activity against various pathogens .
- Anticonvulsant Screening : In a study involving N-phenyl derivatives, several compounds were synthesized and evaluated for their anticonvulsant activity. The results showed that specific modifications led to enhanced protective effects in seizure models .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
